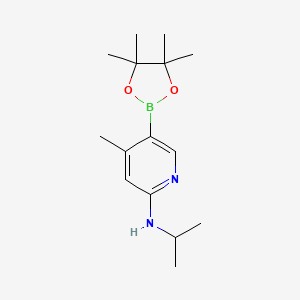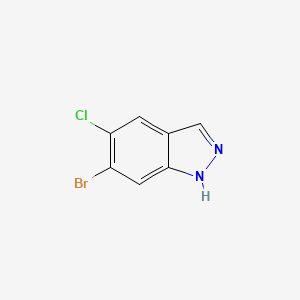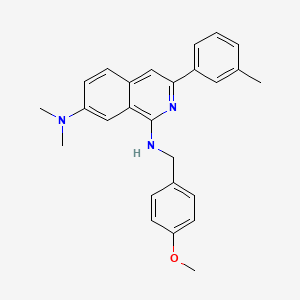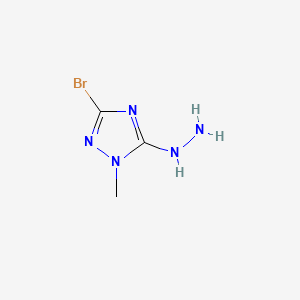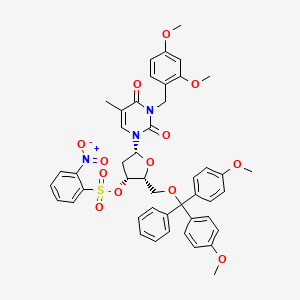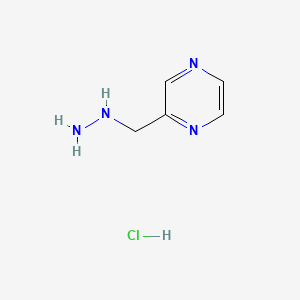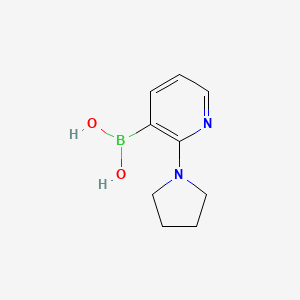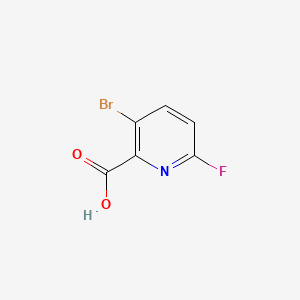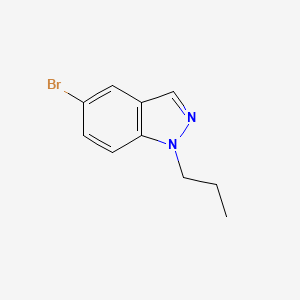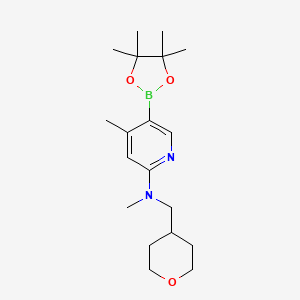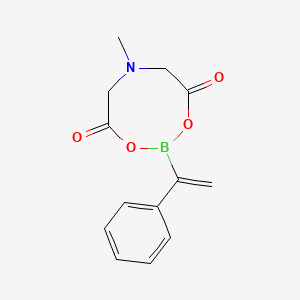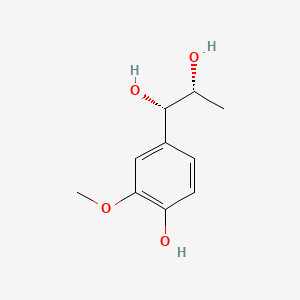
赤式-1-(4-羟基-3-甲氧基苯基)丙烷-1,2-二醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is a natural product often used in life sciences research It is a phenylpropanoid compound, which means it contains a phenyl group attached to a three-carbon chain
科学研究应用
erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in plant metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics
作用机制
Target of Action
The primary targets of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol are currently unknown . This compound is a natural product and is often used in scientific research
Biochemical Pathways
The biochemical pathways affected by erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol are currently unknown
生化分析
Biochemical Properties
Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol plays a crucial role in biochemical reactions due to its phenolic structure. It interacts with various enzymes, such as oxidoreductases and transferases, which facilitate its conversion into different metabolites. The compound also interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function . These interactions are essential for the compound’s role in cellular processes and metabolic pathways.
Cellular Effects
Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in antioxidant defense, inflammation, and apoptosis . Additionally, it can modulate cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol involves its interactions with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to their activation or inhibition. For example, it can inhibit the activity of certain oxidoreductases, reducing the production of reactive oxygen species . Additionally, erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol can have sustained effects on cellular function, including changes in gene expression and metabolic activity. These effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol vary with different dosages in animal models. Low doses of the compound have been shown to enhance muscle strength and improve metabolic function, while high doses can lead to toxic effects and adverse reactions . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is involved in various metabolic pathways, including those related to lipid and glucose metabolism. The compound interacts with enzymes such as oxidoreductases and transferases, influencing the flux of metabolites through these pathways . Additionally, erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol can affect the levels of key metabolites, leading to changes in cellular energy production and utilization.
Transport and Distribution
The transport and distribution of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is crucial for determining its bioavailability and therapeutic potential.
Subcellular Localization
Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function are influenced by its localization, as it can interact with different biomolecules in these compartments . The compound’s subcellular localization is determined by targeting signals and post-translational modifications, which direct it to specific organelles.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol typically involves the reduction of corresponding diketones or aldehydes. One common method is the reduction of 1-(4-hydroxy-3-methoxyphenyl)propane-1,2-dione using sodium borohydride (NaBH4) under mild conditions . The reaction is usually carried out in an alcohol solvent such as methanol or ethanol at room temperature.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as the roots of Paeonia lactiflora, followed by purification processes. The extraction process typically involves solvent extraction, followed by chromatographic techniques to isolate and purify the compound.
Types of Reactions:
Oxidation: erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol can undergo oxidation reactions to form corresponding diketones or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed:
Oxidation: Corresponding diketones or quinones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted products.
相似化合物的比较
- threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
- erythro-Guaiacylglycerol
- threo-Guaiacylglycerol
- 1-(3,4-Dimethoxyphenyl)propane-1,2-diol
Comparison: erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is unique due to its specific stereochemistry and functional groups, which contribute to its distinct chemical reactivity and biological activity. Compared to its isomer threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, the erythro form may exhibit different physical properties and biological effects .
属性
IUPAC Name |
(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,10-13H,1-2H3/t6-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKYCBMLUGVAGH-LHLIQPBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=C(C=C1)O)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
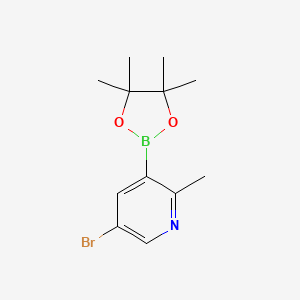
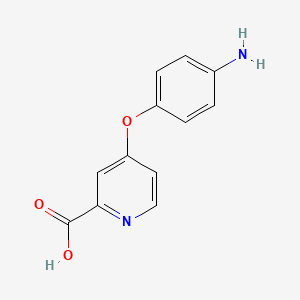
![3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B580327.png)
